molecular formula C21H29N5O2 B15085850 8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 477333-81-6

8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15085850
CAS No.: 477333-81-6
M. Wt: 383.5 g/mol
InChI Key: QSRBQCYAGIPLEN-UHFFFAOYSA-N
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Chemical Reactions Analysis

8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The exact mechanism of action of 8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The compound may exhibit properties similar to other purine derivatives, such as binding to adenosine receptors or inhibiting phosphodiesterase enzymes .

Comparison with Similar Compounds

8-[benzyl(methyl)amino]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

477333-81-6

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-heptyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H29N5O2/c1-4-5-6-7-11-14-26-17-18(25(3)21(28)23-19(17)27)22-20(26)24(2)15-16-12-9-8-10-13-16/h8-10,12-13H,4-7,11,14-15H2,1-3H3,(H,23,27,28)

InChI Key

QSRBQCYAGIPLEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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